molecular formula C27H22BrN B13399291 N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

Katalognummer: B13399291
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: OSTUMQGJXAWAIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the condensation of 4-bromoaniline with 9,9-dimethylfluorene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural features, such as the combination of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group. These features contribute to its distinct chemical and physical properties, making it suitable for various applications in materials science, pharmaceuticals, and organic electronics .

Eigenschaften

Molekularformel

C27H22BrN

Molekulargewicht

440.4 g/mol

IUPAC-Name

N-(4-bromophenyl)-9,9-dimethyl-N-phenylfluoren-2-amine

InChI

InChI=1S/C27H22BrN/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)29(20-8-4-3-5-9-20)21-14-12-19(28)13-15-21/h3-18H,1-2H3

InChI-Schlüssel

OSTUMQGJXAWAIW-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.